2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole is a complex organic compound that features a benzo[d]oxazole core with carboxy(hydroxy)methyl and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzo[d]oxazole: Shares the benzo[d]oxazole core but with different substituents.
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole: Lacks the trifluoromethoxy group.
7-(Trifluoromethoxy)benzo[d]oxazole: Lacks the carboxy(hydroxy)methyl group.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F3NO5 |
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Molecular Weight |
277.15 g/mol |
IUPAC Name |
2-hydroxy-2-[7-(trifluoromethoxy)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO5/c11-10(12,13)19-5-3-1-2-4-7(5)18-8(14-4)6(15)9(16)17/h1-3,6,15H,(H,16,17) |
InChI Key |
ZPCGQWGQYJLITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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